N-(1H-indol-1-ylacetyl)alanine
Description
N-(1H-Indol-3-ylacetyl)alanine (IAA-L-Ala) is a conjugated molecule comprising the amino acid alanine linked via an acetyl group to the indole ring at the 3-position. Its chemical formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.26 g/mol . This compound is structurally related to indole-3-acetic acid (IAA), a plant hormone, but differs by the addition of the alanine moiety.
The indole group is known for its aromaticity and ability to participate in hydrogen bonding and π-π interactions, which are critical for biological recognition.
Properties
IUPAC Name |
2-[(2-indol-1-ylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9(13(17)18)14-12(16)8-15-7-6-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIJMXANKNMVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Indole-3-Acetic Acid (IAA)
- Structure: C₁₀H₉NO₂ (MW: 175.18 g/mol), lacking the alanine group.
- Function : Primary auxin in plants, regulating growth and development.
- Conjugation with alanine reduces free IAA bioavailability, acting as an inactive reservoir .
2-(6-Methyl-1H-indol-3-yl)acetic Acid
- Structure: C₁₁H₁₁NO₂ (MW: 189.21 g/mol), featuring a methyl group at the indole 6-position.
- Function: Unknown in the provided evidence, but methyl substitution may enhance steric hindrance or metabolic stability compared to IAA-L-Ala .
N-(Alanine)-Terephthalamide (ASS)
- Structure : A terephthalamide derivative with alanine (C₁₁H₁₃N₃O₄S).
- Key Differences :
Functional Analogs
Sulfonamide Derivatives (SDA, SAC, STZ)
- Structure : Sulfonamide-based drugs with varied aromatic substituents.
- Function : Broad-spectrum antimicrobial agents repurposed for COVID-17.
- Comparison: Molecular docking scores for SDA (-6.8 kcal/mol) and SAC (-7.5 kcal/mol) indicate stronger binding to 7ACD than ASS .
Table 1. Structural and Functional Comparison of Selected Compounds
*Calculated based on formula.
Table 2. Molecular Docking Scores (7ACD Spike Protein)
| Compound | Docking Score (kcal/mol) | Interaction Notes | Reference |
|---|---|---|---|
| ASS | -7.2 | Hydrogen bonding with 7ACD | |
| GSS | -7.5 | Stronger binding than ASS | |
| SDA | -6.8 | Moderate affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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